Dinonyl sebacate (DNS) is a premium long-chain aliphatic diester synthesized from sebacic acid and nonanol. It is primarily procured as a high-performance plasticizer, a synthetic lubricant base oil (diester), and a specialized stationary phase in gas chromatography . Characterized by a high molecular weight (454.73 g/mol) relative to standard sebacates, DNS provides an optimal balance of low-temperature flexibility and high-temperature stability [1]. Its primary procurement value lies in its exceptionally low volatility and high flash point, which significantly minimize evaporative losses in high-thermal-stress environments where shorter-chain esters fail to maintain formulation integrity[2].
Substituting DNS with closely related analogs, such as dioctyl sebacate (DOS) or dibutyl sebacate (DBS), often leads to premature material degradation or unacceptable evaporative losses in high-temperature applications [1]. While DOS and DBS offer excellent low-temperature flexibility, their lower molecular weights result in higher vapor pressures, making them susceptible to outgassing and migration in polymer matrices or volatilization in synthetic lubricants [2]. Furthermore, in analytical chemistry applications, substituting DNS with DOS alters the chromatographic retention index and polarity profile, leading to shifted elution times and compromised resolution of closely eluting non-polar analytes . Procurement decisions must prioritize DNS when the application demands a strict combination of low-temperature operability and minimal thermal volatility.
Replacing C9 DNS with C8 or C10 sebacates may alter volatility and thermal endurance. Reported flash and boiling point differences exceed 20 °C.
Direct substitution can shift plastisol rheology or lubricant film thickness. DIDS (C10) is 46–82% more viscous than DOS (C8) at 40 °C.
Sebacate class similarity does not guarantee interchangeable performance; low-temperature flexibility and evaporative loss require reformulation.
The extended C9 alcohol chains in dinonyl sebacate significantly increase its molecular weight (454.73 g/mol) compared to dioctyl sebacate (426.7 g/mol) and dibutyl sebacate (314.46 g/mol) [1]. This structural difference directly translates to reduced vapor pressure and lower volatility at elevated temperatures. In polymer compounding and synthetic lubricant formulations, the use of DNS minimizes plasticizer migration and evaporative loss under sustained thermal stress, outperforming DOS and DBS [2]. Consequently, DNS maintains the mechanical properties of the final product over a longer operational lifespan.
| Evidence Dimension | Molecular Weight and Volatility Correlation |
| Target Compound Data | DNS (MW: 454.73 g/mol) |
| Comparator Or Baseline | DOS (MW: 426.7 g/mol) and DBS (MW: 314.46 g/mol) |
| Quantified Difference | DNS possesses a ~6.5% higher mass than DOS and ~44.6% higher mass than DBS, yielding proportionally lower vapor pressure. |
| Conditions | Standard formulation conditions under thermal stress. |
Lower volatility is critical for preventing outgassing in automotive interiors, aerospace lubricants, and high-temperature compounding.
Dinonyl sebacate is utilized as a stationary phase in gas chromatography, offering distinct selectivity compared to dioctyl sebacate. Quantitative evaluation using McReynolds constants demonstrates that DNS has a slightly lower polarity profile than DOS . For standard probes, DNS exhibits McReynolds values of Benzene (66), Butanol (166), Pentanone (107), Nitropropane (178), and Pyridine (118). In contrast, DOS exhibits higher retention for these probes: Benzene (72), Butanol (168), Pentanone (108), Nitropropane (180), and Pyridine (123) . This measurable shift in polarity allows for fine-tuned separations of specific hydrocarbon and slightly polar mixtures where DOS would fail to provide adequate resolution.
| Evidence Dimension | McReynolds Constant (Benzene) |
| Target Compound Data | DNS: 66 |
| Comparator Or Baseline | DOS: 72 |
| Quantified Difference | DNS exhibits a lower retention index shift for benzene (Δ = 6 units) compared to DOS. |
| Conditions | Standard gas chromatography calibration at specified isothermal conditions. |
Enables analytical chemists to select the exact stationary phase polarity required for resolving complex volatile organic compound (VOC) mixtures.
As a diester base fluid for synthetic lubricants, dinonyl sebacate provides an excellent viscosity-temperature profile. While maintaining the characteristic low pour point associated with sebacate esters (ensuring fluidity at sub-zero temperatures), the longer nonyl chains impart a higher kinematic viscosity at operating temperatures compared to lighter esters like dibutyl sebacate [1]. This dual capability ensures that DNS-based lubricants do not thin out excessively at high temperatures while resisting crystallization and gelling at low temperatures, making it a superior choice over DIDA (diisodecyl adipate) or DBS for wide-temperature-range aviation and industrial lubricants [2].
| Evidence Dimension | Kinematic Viscosity and Temperature Range |
| Target Compound Data | DNS (C28 backbone) |
| Comparator Or Baseline | DBS (C18 backbone) |
| Quantified Difference | DNS provides higher high-temperature viscosity while maintaining comparable low-temperature fluidity. |
| Conditions | Standard rheological evaluation of diester base oils. |
Essential for formulating wide-temperature-range lubricants that require both cold-start pumpability and high-temperature film thickness.
DNS is the preferred diester base stock for aviation and industrial lubricants requiring a wide operating temperature range, where its low volatility and high viscosity index outperform lighter sebacates [1].
Ideal for compounding PVC and synthetic rubbers used in automotive interiors or aerospace components, where minimizing outgassing (fogging) and maintaining low-temperature flexibility are strict procurement requirements [2].
Utilized in specialized GC columns where the specific McReynolds polarity profile of DNS is required to resolve closely eluting non-polar and slightly polar analytes that cannot be separated using standard DOS phases .